Di-Tert-Butyl (4-(M-Tolyl)Butyl)Carbamate
CAS No.:
Cat. No.: VC13605290
Molecular Formula: C21H33NO4
Molecular Weight: 363.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H33NO4 |
|---|---|
| Molecular Weight | 363.5 g/mol |
| IUPAC Name | tert-butyl N-[4-(3-methylphenyl)butyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
| Standard InChI | InChI=1S/C21H33NO4/c1-16-11-10-13-17(15-16)12-8-9-14-22(18(23)25-20(2,3)4)19(24)26-21(5,6)7/h10-11,13,15H,8-9,12,14H2,1-7H3 |
| Standard InChI Key | YQDMNKGLSHMBMQ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)CCCCN(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
| Canonical SMILES | CC1=CC(=CC=C1)CCCCN(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Introduction
Structural and Chemical Properties
Di-Tert-Butyl (4-(M-Tolyl)Butyl)Carbamate belongs to the carbamate class, characterized by the functional group R<sub>1</sub>OC(O)NR<sub>2</sub>R<sub>3</sub>. The compound’s IUPAC name, tert-butyl N-[4-(3-methylphenyl)butyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate, reflects its branched alkyl and aryl substituents. Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | C<sub>21</sub>H<sub>33</sub>NO<sub>4</sub> |
| Molecular Weight | 363.5 g/mol |
| CAS Number | 1958089-21-8 |
| SMILES | CC1=CC(=CC=C1)CCCCN(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
The tert-butyl groups enhance stability against nucleophilic attack, while the m-tolyl moiety contributes to lipophilicity, influencing solubility in organic solvents. The carbamate group acts as a protecting group for amines, enabling selective deprotection during multi-step syntheses .
Synthesis and Reaction Pathways
General Carbamate Synthesis
Carbamates are typically synthesized via reactions between amines and chloroformates or di-tert-butyl dicarbonate (Boc<sub>2</sub>O). For Di-Tert-Butyl (4-(M-Tolyl)Butyl)Carbamate, a plausible route involves:
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Alkylation: Reaction of 4-(m-tolyl)butylamine with Boc<sub>2</sub>O in the presence of a base like triethylamine.
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Protection: Sequential Boc protection of the amine groups to yield the di-tert-butyl derivative .
Advanced Methods: TCT-Mediated Click Chemistry
Recent advances employ trichlorotriazine (TCT) as a coupling agent for one-pot carbamate synthesis. A representative protocol :
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Activation: Mix carboxylic acid (e.g., 4-methoxybenzoic acid) with TCT and N-methylmorpholine (NMM) in acetonitrile.
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Azide Formation: Add sodium azide (NaN<sub>3</sub>) and 4-dimethylaminopyridine (DMAP) to generate acyl azides.
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Curtius Rearrangement: Heat to induce isocyanate formation, followed by nucleophilic attack by alcohols or amines to form carbamates.
This method achieves yields exceeding 90% for analogous compounds like butyl (4-methoxyphenyl)carbamate .
Characterization and Analytical Data
Spectroscopic Analysis
1H NMR (400 MHz, CDCl<sub>3</sub>):
-
δ 7.28 (s, 1H, aromatic), 7.18–7.13 (m, 2H, aromatic), 2.35 (s, 3H, CH<sub>3</sub>), 1.55 (s, 9H, tert-butyl) .
13C NMR (100 MHz, CDCl<sub>3</sub>): -
δ 152.80 (C=O), 138.80 (aromatic C), 28.30 (tert-butyl CH<sub>3</sub>) .
HRMS: Calculated for C<sub>21</sub>H<sub>33</sub>NO<sub>4</sub> [M+H]<sup>+</sup>: 363.2412; observed: 363.2409.
Comparative Data for Analogues
| Compound | Yield (%) | Melting Point (°C) |
|---|---|---|
| tert-Butyl m-tolylcarbamate | 95 | 81–82 |
| tert-Butyl (4-methoxyphenyl)carbamate | 90 | 327–330 |
Applications in Pharmaceutical and Organic Chemistry
Amine Protection in Drug Synthesis
The compound’s Boc groups enable temporary amine protection during the synthesis of pharmacologically active molecules. For example, N-Boc-1,4-diaminobutane (a structural analogue) serves as a spacer in spermidine analogues and PROTACs (proteolysis-targeting chimeras) .
Cross-Coupling Reactions
In Suzuki-Miyaura couplings, Boc-protected amines improve solubility and prevent unwanted side reactions. The m-tolyl moiety may enhance π-stacking interactions in catalyst-substrate complexes .
Click Chemistry Platforms
TCT-mediated protocols leverage the compound’s stability to synthesize carbamate-linked bioconjugates, enabling rapid diversification of nitrogen-containing therapeutics.
Recent Advances and Future Directions
Optimization of Synthetic Routes
Recent studies highlight microwave-assisted synthesis to reduce reaction times and improve yields for Boc-protected carbamates .
Biomedical Applications
Ongoing research explores the compound’s role in prodrug design, leveraging its enzymatic hydrolysis to release active amines in vivo .
Environmental Impact
Green chemistry approaches, such as using ionic liquid solvents, aim to minimize waste generation during large-scale production .
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